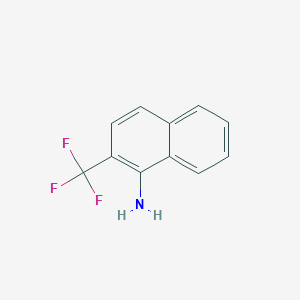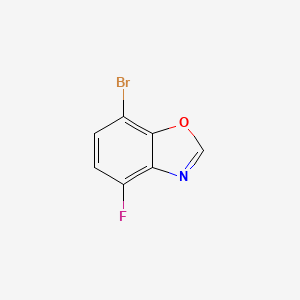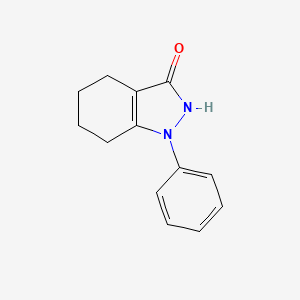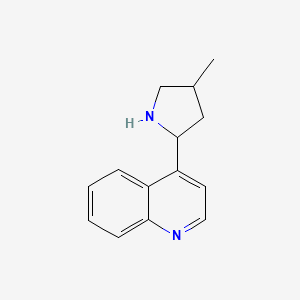![molecular formula C10H16N2O3 B11889586 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-65-5](/img/structure/B11889586.png)
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step reaction sequence. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of this method is approximately 20.4%, and it involves mild conditions and simple operations .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and reduce costs. This may include the use of high-throughput screening and computational modeling to identify the most efficient reaction conditions and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a carbonyl compound, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis signaling pathway . The compound’s structure allows it to bind to the active site of RIPK1, thereby inhibiting its activity and preventing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diaza-spiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives
Uniqueness
3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both hydroxyl and methyl groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
882-65-5 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15) |
InChI-Schlüssel |
KDSCHUFYKGKZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)


![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
